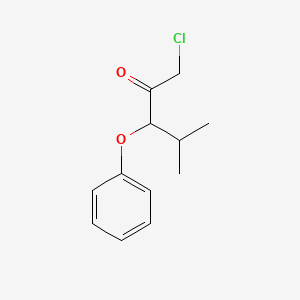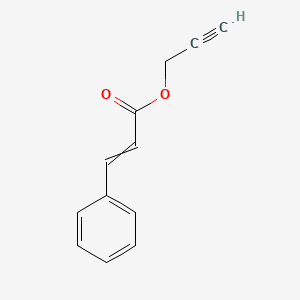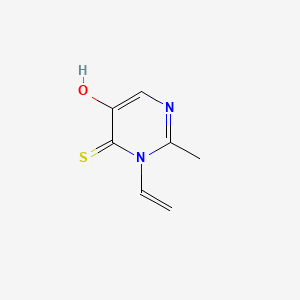
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- is a heterocyclic compound with the molecular formula C7H8N2OS. This compound is characterized by a pyrimidine ring with a thione group at the 4-position, a hydroxy group at the 5-position, a methyl group at the 2-position, and a vinyl group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- can be achieved through various methods. One common approach involves the reaction of 2-methyl-3-vinylpyrimidine with sulfur reagents such as Lawesson’s reagent or phosphorus pentasulfide to introduce the thione group at the 4-position . The reaction is typically carried out under reflux conditions in an inert solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 5-position can be oxidized to form a ketone.
Reduction: The thione group can be reduced to a thiol.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 5-keto-2-methyl-3-vinyl-4-thiopyrimidine.
Reduction: Formation of 4-thiol-5-hydroxy-2-methyl-3-vinylpyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The hydroxy and vinyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-: Similar structure but lacks the thione and vinyl groups.
3-Hydroxy-4-methyl-2(3H)-thiazolethione: Contains a thiazole ring instead of a pyrimidine ring.
Pyrimidopyrimidines: Bicyclic compounds with two fused pyrimidine rings.
Uniqueness
3H-Pyrimidine-4-thione, 5-hydroxy-2-methyl-3-vinyl- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thione and a vinyl group allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
93517-71-6 |
|---|---|
Molecular Formula |
C7H8N2OS |
Molecular Weight |
168.22 g/mol |
IUPAC Name |
3-ethenyl-5-hydroxy-2-methylpyrimidine-4-thione |
InChI |
InChI=1S/C7H8N2OS/c1-3-9-5(2)8-4-6(10)7(9)11/h3-4,10H,1H2,2H3 |
InChI Key |
XDTHBWGGTRJDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=S)N1C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
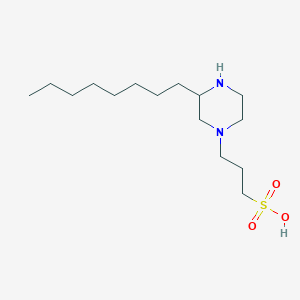
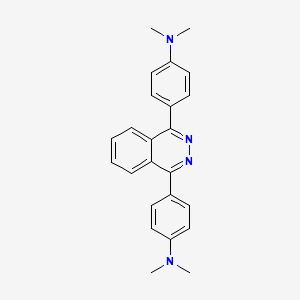
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
![4,4'-[(Pyridin-3-yl)methylene]di(benzene-1,3-diamine)](/img/structure/B14367237.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)
